4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone 4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898776-10-8
VCID: VC2301455
InChI: InChI=1S/C16H14BrFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
SMILES: COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F
Molecular Formula: C16H14BrFO2
Molecular Weight: 337.18 g/mol

4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone

CAS No.: 898776-10-8

Cat. No.: VC2301455

Molecular Formula: C16H14BrFO2

Molecular Weight: 337.18 g/mol

* For research use only. Not for human or veterinary use.

4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone - 898776-10-8

Specification

CAS No. 898776-10-8
Molecular Formula C16H14BrFO2
Molecular Weight 337.18 g/mol
IUPAC Name 1-(4-bromo-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C16H14BrFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
Standard InChI Key JOOPCUHVEZXJRE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F
Canonical SMILES COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F

Introduction

PropertyPredicted Value
Physical StateWhite to off-white crystalline solid
Molecular WeightApproximately 353.19 g/mol
Melting Point85-120°C (estimated)
SolubilitySoluble in organic solvents (dichloromethane, chloroform, DMSO); poorly soluble in water
Log P4.2-4.8 (estimated based on halogenated propiophenones)
AppearanceCrystalline powder

The presence of both bromine and fluorine atoms likely contributes to its lipophilicity, while the methoxy group may influence its solubility profile in various solvents.

Synthesis Methods

Synthetic Routes

The synthesis of 4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone would typically involve multi-step organic reactions. Several potential synthetic routes can be considered:

Route 1: Friedel-Crafts Acylation
This approach would involve the reaction between 4-bromo-2-fluorobenzoyl chloride and anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism.

Route 2: Aldol Condensation Followed by Reduction
This route would involve an aldol condensation between 4-bromo-2-fluorobenzaldehyde and 4-methoxyphenylacetic acid or its derivatives, followed by reduction of the resulting chalcone intermediate.

Route 3: Cross-Coupling Approaches
Modern synthetic methods might employ palladium-catalyzed cross-coupling reactions such as Suzuki coupling between appropriately substituted building blocks.

Reaction Conditions

For the synthesis of halogenated propiophenones, typical reaction conditions include:

Synthetic RouteTemperatureCatalystsSolventsReaction Time
Friedel-Crafts0-5°C initially, then room temperatureAlCl3, FeCl3Anhydrous dichloromethane or carbon disulfide4-12 hours
Aldol CondensationRoom temperature to 50°CNaOH, KOHEthanol/water mixtures12-24 hours
Cross-Coupling60-100°CPd(PPh3)4, Pd(OAc)2THF, dioxane, DMF6-48 hours

Purification Techniques

Purification of this compound would typically involve:

  • Column chromatography using silica gel with hexane/ethyl acetate gradient elution

  • Recrystallization from appropriate solvent systems (ethanol/water or ethyl acetate/hexane)

  • Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)

Chemical Properties and Reactivity

Functional Groups and Reactivity

The compound contains several reactive functional groups:

  • Ketone (C=O): Susceptible to nucleophilic addition reactions

  • Aryl Halides (Br, F): Potential sites for nucleophilic aromatic substitution and metal-catalyzed coupling reactions

  • Methoxy Group (OCH3): Electron-donating group that affects reactivity and can undergo demethylation

Common Reactions

Based on its structure, this compound would likely undergo several types of reactions:

Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Nucleophilic Substitution: The bromine atom provides a site for substitution with various nucleophiles, particularly under metal-catalyzed conditions.

Coupling Reactions: The halogenated positions allow for metal-catalyzed coupling reactions including Suzuki, Stille, and Negishi couplings.

Structure-Activity Relationships

The substitution pattern in this molecule likely influences its chemical and biological properties:

  • Bromine at the 4' position increases lipophilicity and provides a site for further functionalization.

  • Fluorine at the 2' position enhances metabolic stability and alters electronic properties of the aromatic ring.

  • Methoxy group contributes to potential interactions with biological targets through hydrogen bonding and affects electron density distribution in the molecule.

Analytical Characterization

Spectroscopic Analysis

Theoretical spectroscopic data for 4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone:

NMR Spectroscopy:

  • 1H NMR: Would show signals for aromatic protons (6.7-7.8 ppm), methoxy protons (3.7-3.8 ppm), and the propane chain protons (2.8-3.4 ppm).

  • 13C NMR: Would reveal carbon environments, including the ketone carbonyl (around 195-200 ppm).

  • 19F NMR: Would confirm the presence and environment of the fluorine atom.

IR Spectroscopy:

  • C=O stretching (1680-1700 cm-1)

  • Aromatic C=C stretching (1450-1600 cm-1)

  • C-O stretching for the methoxy group (1000-1300 cm-1)

  • C-F stretching (1000-1400 cm-1)

  • C-Br stretching (500-750 cm-1)

Chromatographic Methods

Chromatographic analysis would typically include:

HPLC Analysis:

  • Column: Reverse phase C18

  • Mobile phase: Acetonitrile/water or methanol/water gradient

  • Detection: UV at 254-280 nm

  • Estimated retention time: 7-12 minutes (depending on exact conditions)

GC-MS Analysis:

  • Column: DB-5 or similar

  • Temperature program: 50-300°C

  • Expected fragmentation pattern would include loss of bromine (M-79/81), loss of methoxy group (M-31), and cleavage of the propane chain.

X-ray Crystallography

X-ray crystallographic analysis would provide definitive 3D structural confirmation, including:

  • Bond lengths and angles

  • Torsion angles between aromatic rings

  • Crystal packing arrangements

  • Intermolecular interactions in the solid state

Biological ActivityPotential MechanismEstimated Potency Range
AntimicrobialMembrane disruption or enzyme inhibitionMIC: 10-100 μg/mL (estimated)
AnticancerCell cycle arrest or apoptosis inductionIC50: 5-50 μM (estimated)
AntioxidantFree radical scavengingEC50: 20-200 μM (estimated)
Anti-inflammatoryInhibition of inflammatory mediatorsIC50: 15-150 μM (estimated)

Similar halogenated phenyl ketones have demonstrated activity against various pathogens, including Candida albicans, with minimum inhibitory concentrations (MIC) in the low μg/mL range.

Comparison with Structurally Similar Compounds

Structural Analogues

Several compounds share structural similarities with 4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone:

CompoundKey Structural DifferencesComparative Properties
4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenoneContains thiomethyl instead of methoxy groupHigher lipophilicity, different hydrogen bonding capabilities
4'-Chloro-3-(4-methoxyphenyl)propiophenoneContains chloro instead of bromo and fluoro substituentsLower molecular weight, potentially different biological activity profile
4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenoneFluorine at 3' instead of 2' positionDifferent electronic distribution affecting reactivity

Structure-Property Relationships

The specific substitution pattern in 4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone likely influences its properties compared to structural analogues:

  • Halogen Effects:

    • The bromine substitution generally increases lipophilicity compared to chlorine analogues

    • Fluorine substitution typically enhances metabolic stability and bioavailability

  • Position Effects:

    • The 2' position fluorine creates different electronic and steric environments compared to 3' or 4' substitution

    • The para-methoxy substitution likely influences electron distribution differently than meta or ortho positioning would

  • Electronic Effects:

    • The electron-withdrawing nature of bromine and fluorine combined with the electron-donating methoxy group creates a unique electronic distribution

    • This distribution may influence reactivity, stability, and potential biological interactions

Current Research and Future Directions

Research Gaps

Several knowledge gaps exist regarding 4'-Bromo-2'-fluoro-3-(4-methoxyphenyl)propiophenone:

  • Comprehensive physical and chemical characterization

  • Optimized synthetic routes with high yields

  • Detailed biological activity profile

  • Structure-activity relationships with systematic modifications

Research Opportunities

Future research opportunities might include:

  • Development of efficient, scalable synthetic routes

  • Investigation of biological activities through in vitro and in vivo studies

  • Exploration of structure-activity relationships through systematic modification

  • Application in materials science or other emerging fields

Analytical Method Development

Advanced analytical methods could be developed for this compound, including:

  • Validated HPLC methods for quantification

  • Stability-indicating assays

  • Metabolite identification studies

  • Crystallization studies for polymorphism investigation

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